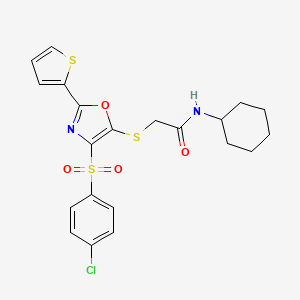

3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide, also known as CF3, is a sulfonamide compound that has been used in scientific research for many years. This compound has been found to have a wide range of applications in various fields of study, including biochemistry, pharmacology, and medicinal chemistry. In

Scientific Research Applications

Environmental Science

In environmental science, research has focused on the transport characteristics of related sulfonylurea herbicides, like chlorsulfuron, in soil. Studies aim to predict the mobility of these compounds in agricultural soils to understand their persistence and potential environmental impact. For example, an investigation into chlorsulfuron's transport through soil columns assessed its mobility and the accuracy of predictive models like LEACHM (Veeh, Inskeep, Roe, & Ferguson, 1994).

Crystallography

Crystallography studies have delved into the structure of benzenesulfonamide derivatives, elucidating how intermolecular interactions, such as C-H...O, C-H...π, and C-H...Cl, influence the crystal packing of these compounds. This research contributes to our understanding of the structural properties of benzenesulfonamides and their derivatives (Bats, Frost, & Hashmi, 2001).

Organic Chemistry

Organic chemistry research has explored the oxidation of hydrocarbons by aqueous platinum salts, revealing the selective oxidation of organic compounds like p-toluenesulfonic acid. This work sheds light on the mechanisms and selectivity of these reactions, which are relevant to the synthesis and functionalization of benzenesulfonamide derivatives (Labinger, Herring, Lyon, Luinstra, Bercaw, Horváth, & Eller, 1993).

Medicinal Chemistry

In medicinal chemistry, the focus has been on the synthesis of benzenesulfonamide derivatives for potential therapeutic applications. For instance, the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides via a gold(I)-catalyzed oxidation/1,2-alkynyl migration/cyclization cascade highlights innovative approaches to creating compounds with potential biological activity (Wang, Huang, Shi, Rudolph, & Hashmi, 2014). Additionally, studies on novel dibenzensulfonamides have investigated their anticancer effects, including inducing apoptosis and autophagy pathways, alongside their carbonic anhydrase inhibitory effects on various human isoenzymes, showcasing the potential of benzenesulfonamide derivatives in cancer therapy (Gul, Yamali, Bulbuller, Kırmızıbayrak, Gul, Angeli, Bua, & Supuran, 2018).

properties

IUPAC Name |

3-chloro-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO4S/c1-9-11(14)3-2-4-13(9)20(17,18)15-7-12(16)10-5-6-19-8-10/h2-6,8,12,15-16H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLWCNKCYPCZJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=COC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-3-[(3,5-Dichloropyridin-4-yl)methylamino]propane-1,2-diol](/img/structure/B2371287.png)

![6-acetyl-2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2371290.png)

![5-chloro-N-[2-(4-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2371296.png)

![N,N-diethyl-2-[(3-oxo-2-phenyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetamide](/img/structure/B2371300.png)

![1-[(6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}benzimidazo[1,2-c]quinazolin-3-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2371302.png)